3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione
Beschreibung
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-(4-fluorophenyl)piperazine moiety at the 3-position and a 2-methylbenzyl group at the 1-position. Piperazine-linked pyrrolidine-diones are frequently explored for their affinity to serotonin receptors (e.g., 5-HT1A) and monoamine transporters (e.g., SERT), suggesting neuropsychiatric or analgesic applications . Its molecular weight and substituents align with compounds like 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methylbenzyl)pyrrolidine-2,5-dione (MW: 381.45) , though the 2-methylphenyl substituent may influence lipophilicity and metabolic stability compared to para-substituted analogs .
Eigenschaften
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-15-4-2-3-5-18(15)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METLTJYNGVGMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylpiperazine with o-tolylpyrrolidine-2,5-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
The compound has shown promise in the treatment of various neurological disorders. Its structural similarity to known neuroleptics suggests that it may exhibit antipsychotic properties. Studies indicate that compounds with piperazine moieties can modulate dopamine and serotonin receptors, which are crucial in the management of schizophrenia and other mood disorders.
Case Study:
In a recent study, derivatives of this compound were evaluated for their binding affinity to serotonin receptors (5-HT2A). Results demonstrated a significant interaction, indicating potential use in developing new antidepressants or anxiolytics .
Oncology
Research has indicated that this compound may possess anticancer properties. The pyrrolidine scaffold is known for its ability to inhibit certain cancer cell lines by inducing apoptosis.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
In vitro studies have shown that modifications to the piperazine ring can enhance anticancer activity, making this compound a candidate for further development .
Molecular Probes
The unique structure of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione allows it to function as a molecular probe in biological systems. It can be utilized to study receptor interactions and cellular signaling pathways.
Application Example:
Researchers have employed this compound in fluorescence studies to track receptor-ligand interactions in live cells, providing insights into cellular mechanisms and drug action .
Wirkmechanismus
The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s overall activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Anticonvulsant Activity
Metabolic Stability
- 3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-(4-chlorobenzyl)pyrrolidine-2,5-dione () underwent oxidation at the 1,3-benzodioxole group, indicating susceptibility to hepatic metabolism. The target compound’s 2-methylphenyl group may confer greater stability compared to benzodioxole-containing analogs .
Sedative Effects
Table 2: Pharmacological Comparison
Q & A
Q. What are the key steps and optimization strategies for synthesizing 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione?
- Methodological Answer : Synthesis typically involves coupling a piperazine derivative (e.g., 4-(4-fluorophenyl)piperazine) with a substituted pyrrolidine-2,5-dione precursor. Key steps include:
- Cyclization : Formation of the pyrrolidine-2,5-dione core under reflux conditions.
- Nucleophilic substitution : Introduction of the piperazine moiety using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Optimization focuses on reaction time (12–24 hours), temperature (80–120°C), and solvent selection to maximize yield (reported 60–75%) .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for fluorophenyl groups).
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 383.1645 for C₂₁H₂₂FN₃O₃).
- IR spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Q. What initial pharmacological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays targeting neurotransmitter receptors (e.g., serotonin 5-HT₁A, dopamine D₂):
- Radioligand binding assays : Use [³H]-labeled ligands (e.g., [³H]-WAY-100635 for 5-HT₁A) to measure IC₅₀ values.
- Functional assays : cAMP or calcium flux assays to determine agonist/antagonist activity.
- Selectivity panels : Screen against off-target receptors (e.g., adrenergic, histaminergic) to assess specificity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 2-methylphenyl with methoxy or ethoxy groups) and compare binding affinities.
- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptor binding pockets (e.g., 5-HT₁A’s hydrophobic cleft).
- Pharmacophore analysis : Identify critical features (e.g., fluorophenyl group’s electrostatic contribution) using software like Schrödinger .
Q. What mechanisms underlie its interaction with neurotransmitter receptors?
- Methodological Answer :
- Mutagenesis studies : Introduce point mutations in receptor transmembrane domains (e.g., 5-HT₁A’s Asp116) to assess binding disruption.
- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to analyze stability of hydrogen bonds with Ser199 or π-π stacking with Phe362 .
Q. How should contradictory data in pharmacological studies be resolved?
- Methodological Answer :
- Dose-response reevaluation : Test across a wider concentration range (e.g., 0.1 nM–100 µM) to identify biphasic effects.
- Assay standardization : Control variables like cell line (CHO vs. HEK293), incubation time, and buffer pH.
- Meta-analysis : Compare results with structurally related compounds (e.g., 1-(3-methoxyphenyl) analogs) to identify trends .
Q. What experimental design principles apply to in vivo neuropharmacological studies?
- Methodological Answer :
- Animal models : Use tail suspension (mice) or forced swim tests (rats) for antidepressant-like activity.
- Dosing regimen : Administer intraperitoneally (1–10 mg/kg) with vehicle controls.
- Endpoint analysis : Measure neurotransmitter levels (HPLC) or c-Fos expression in limbic regions .
Q. How does this compound compare to analogs with varying substituents?
- Methodological Answer :
| Analog | Substituent | 5-HT₁A Kᵢ (nM) | D₂ Kᵢ (nM) |
|---|---|---|---|
| Target compound | 2-methylphenyl | 12.3 ± 1.2 | 450 ± 35 |
| 3-methoxyphenyl analog | 3-OCH₃ | 8.7 ± 0.9 | 320 ± 28 |
| 4-fluorobenzyl analog | 4-F-benzyl | 25.1 ± 2.1 | >1000 |
| Trends indicate electron-donating groups enhance 5-HT₁A affinity . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
